molecular formula C27H28N2O6 B3685408 3,5-bis{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid

3,5-bis{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid

Cat. No.: B3685408
M. Wt: 476.5 g/mol
InChI Key: LRKNRBSIVXRSIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-bis{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid is a complex organic compound characterized by its unique structure, which includes two 3,4-dimethylphenoxy groups attached to a benzoic acid core via acetylamino linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3,4-dimethylphenol with acetic anhydride to form 3,4-dimethylphenoxyacetyl chloride. This intermediate is then reacted with 3,5-diaminobenzoic acid under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3,5-bis{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions are possible, where the phenoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3,5-bis{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and coordination polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 3,5-bis{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid exerts its effects is primarily through its interaction with specific molecular targets. The phenoxy and acetylamino groups play a crucial role in binding to enzymes or receptors, modulating their activity. The pathways involved often include inhibition of specific enzymes or disruption of cellular processes, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-bis(3,4-dicarboxyphenoxy)benzoic acid: Similar in structure but with carboxylic acid groups instead of dimethyl groups.

    3,5-bis(3,4-dimethoxyphenoxy)benzoic acid: Contains methoxy groups instead of dimethyl groups.

Uniqueness

3,5-bis{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid is unique due to its specific combination of phenoxy and acetylamino groups, which confer distinct reactivity and binding properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

3,5-bis[[2-(3,4-dimethylphenoxy)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O6/c1-16-5-7-23(9-18(16)3)34-14-25(30)28-21-11-20(27(32)33)12-22(13-21)29-26(31)15-35-24-8-6-17(2)19(4)10-24/h5-13H,14-15H2,1-4H3,(H,28,30)(H,29,31)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKNRBSIVXRSIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC(=CC(=C2)C(=O)O)NC(=O)COC3=CC(=C(C=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3,5-bis{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3,5-bis{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid
Reactant of Route 3
Reactant of Route 3
3,5-bis{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid
Reactant of Route 4
Reactant of Route 4
3,5-bis{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid
Reactant of Route 5
3,5-bis{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid
Reactant of Route 6
3,5-bis{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.